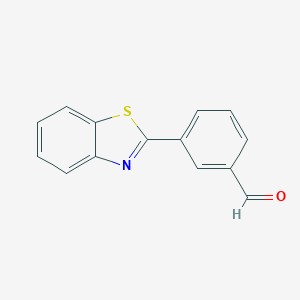

3-(1,3-Benzothiazol-2-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,3-Benzothiazol-2-yl)benzaldehyde is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Métodos De Preparación

The synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde typically involves the condensation of 2-aminobenzenethiol with benzaldehyde. This reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol as the solvent. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .

Análisis De Reacciones Químicas

3-(1,3-Benzothiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-(1,3-Benzothiazol-2-yl)benzaldehyde has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Comparación Con Compuestos Similares

3-(1,3-Benzothiazol-2-yl)benzaldehyde can be compared with other benzothiazole derivatives, such as:

- 2-(1,3-Benzothiazol-2-yl)aniline

- 2-(1,3-Benzothiazol-2-yl)phenol

- 2-(1,3-Benzothiazol-2-yl)acetonitrile

These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Actividad Biológica

3-(1,3-Benzothiazol-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole moiety attached to a benzaldehyde group. This structure contributes to its biological activity, particularly through its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism of action involves the inhibition of bacterial enzymes and disruption of cell membrane integrity.

Key Findings:

- Inhibition of Bacterial Growth: Studies have shown that this compound can inhibit the growth of several bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 30 ± 0.4 μg/mL .

- Mechanism: The antimicrobial effect is attributed to its ability to interfere with essential bacterial processes, potentially through interaction with proteins involved in cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been extensively studied, revealing its effectiveness against various cancer cell lines.

Case Studies:

- Cell Line Studies: In vitro assays demonstrated that compounds related to this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The GI50 values for some derivatives were found to be as low as 0.57 µM .

- Mechanisms of Action: The anticancer effects are believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression. Notably, benzothiazole derivatives have been shown to inhibit carbonic anhydrase, which is implicated in tumor growth .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also demonstrates anti-inflammatory effects.

Research Insights:

- Inflammation Models: Experimental models indicate that this compound can reduce inflammatory markers and cytokine production in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Summary of Biological Activities

| Biological Activity | Key Findings |

|---|---|

| Antimicrobial | Effective against MRSA with MIC values around 30 μg/mL; disrupts bacterial cell membranes. |

| Anticancer | Cytotoxic against multiple cancer cell lines; GI50 values as low as 0.57 µM; induces apoptosis. |

| Anti-inflammatory | Reduces inflammatory markers in vitro; potential therapeutic use in chronic inflammation. |

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCJRHLVXFNMKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576001 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127868-63-7 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.